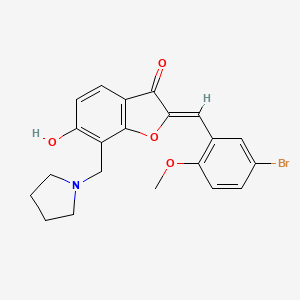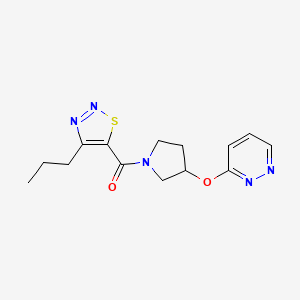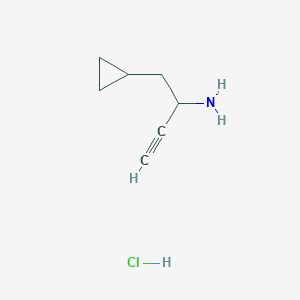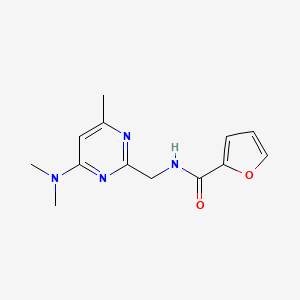amine hydrochloride CAS No. 1797027-09-8](/img/structure/B2843319.png)
[(4-Phenylpiperidin-4-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-Phenylpiperidin-4-yl)methylamine hydrochloride” is a complex organic molecule. It contains a phenyl group (a benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a trifluoroethyl group (a two-carbon chain with three fluorine atoms attached). The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The phenyl and piperidine rings would contribute to the rigidity of the molecule, while the trifluoroethyl group would likely add a degree of polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoroethyl group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research has explored the synthesis, structure, and reactivity of compounds that are structurally related or have functionalities similar to "(4-Phenylpiperidin-4-yl)methylamine hydrochloride". For instance, the development of novel azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antimicrobial and cytotoxic activity suggest potential in drug discovery and organic synthesis applications (Noolvi et al., 2014). Similarly, the study on palladium(II) and platinum(II) complexes containing benzimidazole ligands showcases their application in catalysis and as potential anticancer compounds, emphasizing the role of such structures in facilitating chemical reactions and their therapeutic relevance (Ghani & Mansour, 2011).
Material Science
Compounds with benzimidazole derivatives and related structures have been investigated for their utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The synthesis and characterization of bipolar triphenylamine-benzimidazole derivatives for single-layer OLEDs point to the importance of such compounds in improving electronic device performance (Ge et al., 2008). Moreover, amine derivative compounds have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media, highlighting their potential in protecting industrial materials (Boughoues et al., 2020).
Medicinal Chemistry and Pharmacology
The evaluation of novel compounds for their biological activity, such as the synthesis and analysis of Schiff bases for their corrosion inhibition effect, also points to a broader application in medicinal chemistry (Prabhu et al., 2008). Additionally, the development of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands for their reactivity with H2O2 suggests potential in bioinorganic chemistry, studying metalloenzymes, and designing therapeutic agents (Kunishita et al., 2008).
These examples demonstrate the versatility of compounds related to "(4-Phenylpiperidin-4-yl)methylamine hydrochloride" in various research domains. While direct applications of the specific compound were not identified, the findings from structurally or functionally similar compounds provide valuable insights into possible research and application areas, ranging from synthetic methodologies, catalysis, material enhancements, to therapeutic developments.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[(4-phenylpiperidin-4-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.ClH/c15-14(16,17)11-19-10-13(6-8-18-9-7-13)12-4-2-1-3-5-12;/h1-5,18-19H,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPYIRFDPVTDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNCC(F)(F)F)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Phenylpiperidin-4-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)

![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)
![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)

![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B2843255.png)
